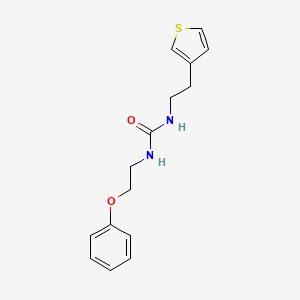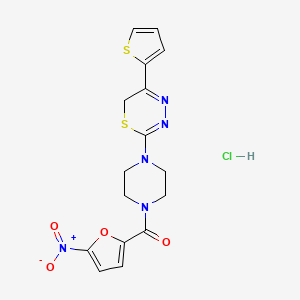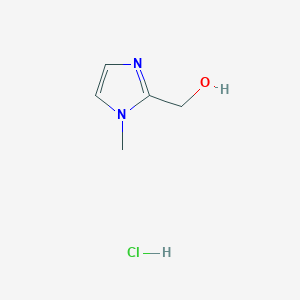![molecular formula C14H14N4O4S2 B2535167 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 868974-33-8](/img/structure/B2535167.png)
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C14H14N4O4S2 and its molecular weight is 366.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Compounds with thiadiazole cores have been synthesized and evaluated for their anti-inflammatory properties. For instance, a study demonstrated the synthesis of benzo[b]thiophene derivatives showcasing potent anti-inflammatory activity, which suggests the potential of thiadiazole-containing compounds in developing new anti-inflammatory agents (Radwan, Shehab, & El-Shenawy, 2009).
Cancer Research
Several studies have highlighted the synthesis and pharmacological evaluation of thiadiazole derivatives as glutaminase inhibitors, presenting an opportunity to explore the compound for similar applications. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Heterocyclic Syntheses
The versatility of thioureido-acetamides in heterocyclic syntheses has been explored, with one-pot cascade reactions producing a variety of heterocycles. This demonstrates the compound's potential as a precursor in synthesizing diverse heterocyclic structures, which are crucial in pharmaceutical research (Schmeyers & Kaupp, 2002).
Neurogenic Potential
Research on melatonin-based compounds with substituted acetamido groups, including thiadiazoles, has shown that these compounds can promote differentiation of neural stem cells into a neuronal phenotype. This suggests potential research applications of the mentioned compound in neurogenesis and neurological disorder treatments (de la Fuente Revenga et al., 2015).
Diuretic Agents
1,3,4-Thiadiazoles have been prepared and evaluated for their diuretic activity, with some compounds showing comparable activity to standard drugs. This opens up possibilities for the compound to be researched for its diuretic properties (Jain & Mishra, 2004).
Insecticidal Assessment
Innovative heterocycles incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm. This indicates the potential of thiadiazole compounds, including the one , in developing new insecticidal agents (Fadda et al., 2017).
Mécanisme D'action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which are part of the compound’s structure, display a broad spectrum of biological activities such as antimicrobial, anti-inflammatory, antituberculosis, anticonvulsant, and anxiolytic functions .
Mode of Action
It’s known that the electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole, a related compound, has been investigated in the presence of electrochemically generated p-benzoquinone . This suggests that the compound might interact with its targets through an electron transfer mechanism .
Biochemical Pathways
Given the broad biological activities of 1,3,4-thiadiazole derivatives, it can be inferred that multiple pathways might be affected .
Result of Action
subtilis , suggesting that this compound might have similar effects.
Action Environment
It’s known that the synthesis of related compounds involves the use of solid-liquid phase transfer catalysis , suggesting that the compound’s action might be influenced by the phase of the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-8(19)15-13-17-18-14(24-13)23-7-12(20)16-9-2-3-10-11(6-9)22-5-4-21-10/h2-3,6H,4-5,7H2,1H3,(H,16,20)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBLYHYUGOKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-N-(3,3,3-trifluoro-2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2535087.png)
![7,8-difluoro-3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2535089.png)
![[3-Acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 5-bromofuran-2-carboxylate](/img/structure/B2535090.png)

![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2535092.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2535093.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide](/img/structure/B2535094.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3-methoxybenzyl)thiophene-2-carboxamide](/img/structure/B2535096.png)
![N-cyclohexyl-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B2535100.png)


![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2535107.png)
